Cas no 95-41-0 (dihydroisojasmone)

dihydroisojasmone structure
dihydroisojasmone structure
商品名:dihydroisojasmone
CAS番号:95-41-0
MF:C11H18O
メガワット:166.260023593903
CID:34793

dihydroisojasmone 化学的及び物理的性質

名前と識別子

    • dihydroisojasmone
    • Dihydro-iso-Jasmone
    • 2-hexylcyclopent-2-en-1-one
    • ISOJASMONE
    • 2-Cyclopenten-1-one,2-hexyl
    • 2-Hexyl-2-cyclopenten-1-one
    • 2-Hexyl-2-cyclopentenone
    • 2-hexylcyclopent-2-enone
    • 2-n-Hexyl-2-cyclopenten-1-one
    • 2-n-hexyl-2-cyclopentenone
    • EINECS 202-417-5
    • isojasmone B11
    • 2-Hexyl-2-cyclopenten-1-one (ACI)
    • 2-Hexyl-1-cyclopenten-3-one
    • 2-Hexyl-2-cyclopenten-1-on
    • Isojasmol
    • NSC 78462
    • インチ: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
    • InChIKey: VGECIEOJXLMWGO-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC=C1CCCCCC

計算された属性

  • せいみつぶんしりょう: 166.13600
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 7

じっけんとくせい

  • 密度みつど: 0.8997 (rough estimate)
  • ふってん: 254.5°C (rough estimate)
  • 屈折率: 1.4677 (estimate)
  • PSA: 17.07000
  • LogP: 3.24610

dihydroisojasmone セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

dihydroisojasmone 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

dihydroisojasmone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H922802-25ml
2-hexylcyclopent-2-en-1-one
95-41-0 99%
25ml
¥612.00 2022-01-12

dihydroisojasmone 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Isomerization of alkenes
Lu, Xingliang; Yu, Xiong; Xie, Liangyi, Youji Huaxue, 1985, (6), 479-85

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Palladium-assisted alkylation of olefins
Hegedus, Louis S.; Williams, Robert E.; McGuire, Michael A.; Hayashi, Tamio, Journal of the American Chemical Society, 1980, 102(15), 4973-9

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride
Cardinale, G.; Laan, J. A. M.; Russell, S. W.; Ward, J. P., Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Simple route to 2-alkylcyclopent-2-enones
Caton, Michael P. L.; Coffee, Edward C. J.; Parker, Trevor; Watkins, G. Leonard, Synthetic Communications, 1974, 4(5), 303-6

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones
Katsin, Nora; Ikan, Raphael, Synthetic Communications, 1977, 7(3), 185-8

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Syntheses of 2-cycloalken-1-ones
Shimazaki, Makoto; Huang, Zhi Hui; Goto, Mikiko; Suzuki, Noriko; Ohta, Akihiro, Synthesis, 1990, (8), 677-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ;  10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate ;  neutralized, rt
リファレンス
Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction
Itami, Kenichiro; Mitsudo, Koichi; Fujita, Kazuyoshi; Ohashi, Youichi; Yoshida, Junichi, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ;  3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
リファレンス
A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions
Itami, Kenichiro; Mitsudo, Koichi; Yoshida, Junichi, Angewandte Chemie, 2002, 41(18), 3481-3484

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols
Iwahashi, Takashi; Matsubara, Fumio; Yoshihiro, Yoshiro, Yukagaku, 1981, 30(11), 762-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
リファレンス
Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone
Iwahashi, Takashi; Matubara, Fumio; Yoshihiro, Yoshiro, Nippon Kagaku Kaishi, 1981, (7), 1121-8

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes
Geraghty, Niall W. A.; Morris, Noreen M., Synthesis, 1989, (8), 603-7

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides
Sawada, Hiroyuki; Webb, Michael; Stoll, A. Timothy; Negishi, Eiichi, Tetrahedron Letters, 1986, 27(7), 775-8

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide
Baruah, Robindra N.; Sharma, Ram P.; Baruah, Jogendra N., Chemistry & Industry (London, 1983, (13),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs
Negishi, Ei-Ichi; Tan, Ze; Liou, Show-Yee; Liao, Baiqiao, Tetrahedron, 2000, 56(52), 10197-10207

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone
Iwahashi, Takashi; Matsubara, Fumio; Yoshihiro, Yoshiro, Yukagaku, 1982, 31(9), 612-14

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes
Vinogradov, M. G.; Direi, P. A.; Nikishin, G. I., Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone
Yumoto, Takaari, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids
Belov, V. N.; Eryshev, B. Ya.; Avramenko, V. G.; Bratus, I. N.; Gornostaeva, A. A.; et al, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones
Kulinkovich, O. G.; Sorokin, V. L., Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Allylic oxidation of monoalkyl-substituted cyclopentenes
Thakur, S. B.; Jadhav, K. S.; Shaligram, A. M.; Bhattacharyya, S. C., Indian Journal of Chemistry, 1975, 13(1), 29-32

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Cyclization of undec-10-enoic acid by polyphosphoric acid
Ansell, Martin F.; Kafka, T. M., Tetrahedron, 1969, 25(24), 6025-6

dihydroisojasmone Raw materials

dihydroisojasmone Preparation Products

dihydroisojasmone 関連文献

dihydroisojasmoneに関する追加情報

Dihydroisojasmone: A Comprehensive Overview

Dihydroisojasmone, also known as dihydroisojasmon or ISOJAS, is a naturally occurring compound with the CAS number 95-41-0. This compound belongs to the class of terpenoids, specifically a sesquiterpene, and is widely recognized for its unique fragrance and versatile applications in various industries. Dihydroisojasmone is commonly found in plants such as jasmine and has been extensively studied for its biological and chemical properties.

Recent studies have highlighted the potential of dihydroisojasmone in the field of aromatherapy and cosmetics. Researchers have explored its ability to enhance mood and reduce stress, making it a valuable ingredient in perfumes and skincare products. The compound's fragrance profile, characterized by its sweet floral notes, has also been leveraged in the development of eco-friendly fragrances, aligning with the growing demand for sustainable products.

In addition to its aromatic properties, dihydroisojasmone has shown promising results in pharmacological studies. Scientists have investigated its potential as an anti-inflammatory agent, demonstrating its ability to inhibit certain enzymes associated with inflammation. This research opens new avenues for its application in pharmaceuticals, particularly in the development of natural remedies for inflammatory conditions.

The chemical structure of dihydroisojasmone plays a crucial role in its functionality. Its molecular formula, C15H24O, indicates a complex arrangement of carbon, hydrogen, and oxygen atoms. This structure contributes to its stability and bioavailability, making it suitable for both topical and inhalation applications. Recent advancements in synthetic chemistry have also enabled the production of dihydroisojasmone through efficient methods, ensuring a consistent supply for industrial use.

From an environmental perspective, dihydroisojasmone has been studied for its role in plant communication. Research suggests that it acts as a signaling molecule, influencing plant growth and resistance to pests. This discovery has implications for agriculture, where it could be used as a natural pesticide or growth enhancer, reducing reliance on synthetic chemicals.

In conclusion, dihydroisojasmone is a multifaceted compound with applications spanning fragrance production, pharmacology, and agriculture. Its natural origin and diverse properties make it a subject of ongoing research interest. As advancements in technology continue to uncover new uses for this compound, dihydroisojasmone is poised to play an even more significant role in various industries.

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